molecular formula C13H16BFO4 B2599571 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2235384-35-5

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B2599571
CAS RN: 2235384-35-5
M. Wt: 266.08
InChI Key: QEPDYRIGALCVFX-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, commonly known as F-TMDBA, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. F-TMDBA is a white crystalline powder with a molecular weight of 303.22 g/mol and a melting point of 184-186°C.

Scientific Research Applications

Drug Delivery Systems

This compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For instance, it has been structurally modified with hyaluronic acid (HA) to encapsulate curcumin (CUR), forming curcumin-loaded nanoparticles (HA@CUR NPs). These nanoparticles can rapidly release CUR in a ROS environment, which is beneficial for treatments requiring a specific concentration of the drug .

Treatment of Periodontitis

The aforementioned ROS-responsive drug delivery system has been applied in the treatment of periodontitis . The HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Synthesis of Indolo-Fused Heterocyclic Inhibitors

Phenylboronic acid pinacol ester functionalized compounds have been used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .

4. Studies of Pi-Interactions and Electronic Structure These compounds have been used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .

5. Synthesis of Subphthalocyanine and Fused-Ring Nicotine Derivatives Phenylboronic acid pinacol ester functionalized compounds have been used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives .

Hydrolysis Studies

Phenylboronic pinacol esters, including this compound, have been studied for their susceptibility to hydrolysis at physiological pH . This is important when considering these compounds for pharmacological purposes .

properties

IUPAC Name

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPDYRIGALCVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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